Methyl2-(chloromethyl)-5-methyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-(chloromethyl)-5-methyl-1,3-thiazole-4-carboxylate is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group and a carboxylate ester group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(chloromethyl)-5-methyl-1,3-thiazole-4-carboxylate typically involves the reaction of 2-aminothiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then esterified using methanol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chloromethyl)-5-methyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Major Products Formed
Substitution: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and other reduced forms of the ester group.
Scientific Research Applications
Methyl 2-(chloromethyl)-5-methyl-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a building block for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(chloromethyl)-5-methyl-1,3-thiazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(bromomethyl)-5-methyl-1,3-thiazole-4-carboxylate
- Methyl 2-(iodomethyl)-5-methyl-1,3-thiazole-4-carboxylate
- Methyl 2-(hydroxymethyl)-5-methyl-1,3-thiazole-4-carboxylate
Uniqueness
Methyl 2-(chloromethyl)-5-methyl-1,3-thiazole-4-carboxylate is unique due to its specific reactivity profile. The presence of the chloromethyl group allows for versatile substitution reactions, making it a valuable intermediate in organic synthesis. Its thiazole ring structure also imparts unique electronic properties, which can be exploited in various chemical and biological applications.
Properties
Molecular Formula |
C7H8ClNO2S |
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Molecular Weight |
205.66 g/mol |
IUPAC Name |
methyl 2-(chloromethyl)-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C7H8ClNO2S/c1-4-6(7(10)11-2)9-5(3-8)12-4/h3H2,1-2H3 |
InChI Key |
NKCWMEZDHNNWIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)CCl)C(=O)OC |
Origin of Product |
United States |
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